molecular formula C24H21ClN2O4 B2722541 [2-(4-chlorophenyl)cyclopropyl](4-nitrophenyl)methanone O-(2-phenoxyethyl)oxime CAS No. 338401-42-6

[2-(4-chlorophenyl)cyclopropyl](4-nitrophenyl)methanone O-(2-phenoxyethyl)oxime

Cat. No. B2722541
CAS RN: 338401-42-6
M. Wt: 436.89
InChI Key: NKAJMJNCVXJYNQ-SHHOIMCASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-(4-chlorophenyl)cyclopropylmethanone O-(2-phenoxyethyl)oxime” is a chemical compound with the molecular formula C24H21ClN2O4 . It is used in organic synthesis and plays an important role in the development of pharmaceuticals and pesticides .


Molecular Structure Analysis

The molecular structure of this compound consists of a cyclopropyl group attached to a 4-chlorophenyl group via a methanone linkage. This core structure is further modified with a 4-nitrophenyl group through an oxime linkage .


Physical And Chemical Properties Analysis

The compound is a yellow solid used in organic synthesis . It has a molecular weight of 436.892 . Other physical and chemical properties like melting point, boiling point, and density are not available in the searched resources.

Scientific Research Applications

Synthesis and Chemical Reactivity

The synthesis and chemical reactivity of cyclopropyl ketone oximes, closely related to “2-(4-chlorophenyl)cyclopropylmethanone O-(2-phenoxyethyl)oxime”, have been extensively studied. For instance, cyclopropenone oximes have been prepared from corresponding cyclopropenones and hydroxylamine hydrochloride, yielding salts that react with alkyl and aryl isocyanates to afford diazaspiro[2.3]hexenones in good yields (H. Yoshida et al., 1987). This demonstrates the potential for creating a diverse range of compounds from cyclopropyl ketone oximes through various chemical reactions.

Antibacterial Properties

Research into the antibacterial properties of cyclopropyl methane oxime derivatives highlights the potential of these compounds in medical applications. A series of 4-alkoxy/aryloxyphenyl cyclopropyl methane oxime derivatives exhibited significant antibacterial activity against various strains, including Staphylococcus aureus, Escherichia coli, and Salmonella typhi. Molecular docking studies further explored the interaction mechanisms of these oximes with bacterial enzymes, suggesting their utility as antibacterial agents (A. Chaudhary et al., 2021).

Environmental Applications

The environmental degradation of phenolic compounds, such as 4-chlorophenol and 4-nitrophenol, by electrochemical methods involving ozone formation has been studied, showing effective degradation pathways. This research indicates the relevance of cyclopropyl ketone oximes in environmental science, particularly in the degradation of harmful organic compounds in water treatment processes (R. Amadelli et al., 2011).

Chemical Synthesis Improvements

The synthesis improvement of cyclopropyl ketone derivatives through one-pot reactions demonstrates the efficiency and potential for high-yield production of these compounds. This has implications for their application in various industrial processes, including the production of insecticides (Gao Xue-yan, 2011).

Mechanism of Action

The mechanism of action for this compound is not specified in the searched resources. Its use in pharmaceuticals and pesticides suggests it may interact with biological systems, but the exact mechanisms would depend on the specific context .

Safety and Hazards

Specific safety and hazard information for this compound is not available in the searched resources. As with all chemicals, it should be handled with appropriate safety measures to prevent exposure and contamination .

properties

IUPAC Name

(Z)-1-[2-(4-chlorophenyl)cyclopropyl]-1-(4-nitrophenyl)-N-(2-phenoxyethoxy)methanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21ClN2O4/c25-19-10-6-17(7-11-19)22-16-23(22)24(18-8-12-20(13-9-18)27(28)29)26-31-15-14-30-21-4-2-1-3-5-21/h1-13,22-23H,14-16H2/b26-24+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKAJMJNCVXJYNQ-SHHOIMCASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1C(=NOCCOC2=CC=CC=C2)C3=CC=C(C=C3)[N+](=O)[O-])C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C(C1/C(=N/OCCOC2=CC=CC=C2)/C3=CC=C(C=C3)[N+](=O)[O-])C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[2-(4-chlorophenyl)cyclopropyl](4-nitrophenyl)methanone O-(2-phenoxyethyl)oxime

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.